(S)-methyl 2-amino-4-phenylbutanoate (CAS 106860-17-7), commonly known as L-homophenylalanine methyl ester, is an enantiopure, unnatural amino acid derivative utilized extensively as a chiral building block in pharmaceutical manufacturing and advanced organic synthesis. By featuring an extended carbon chain relative to standard phenylalanine and a pre-protected C-terminal methyl ester, this compound offers a highly specific steric profile combined with excellent processability in aprotic organic solvents. It is a critical precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, conformationally constrained protease inhibitors, and complex peptidomimetic libraries. For procurement professionals and synthetic chemists, selecting this specific esterified form over the free acid is primarily driven by the need to bypass transient protection steps, ensure homogeneous reaction conditions during peptide coupling, and maintain strict stereochemical control in downstream active pharmaceutical ingredients (APIs) [1].
Substituting (S)-methyl 2-amino-4-phenylbutanoate with generic alternatives compromises both synthetic efficiency and final product efficacy. Utilizing the free acid, L-homophenylalanine, requires an additional in situ esterification or protection step prior to N-terminal coupling, which often suffers from incomplete conversion, poor solubility in standard aprotic solvents (like dichloromethane or DMF), and an increased risk of racemization [1]. Conversely, substituting with the more common L-phenylalanine methyl ester alters the carbon chain length by one methylene unit; this seemingly minor structural change completely abrogates the binding affinity of the resulting molecule in targets requiring the homophenyl motif, such as the S1' pocket of ACE or specific cysteine proteases [2]. Furthermore, utilizing a racemic mixture instead of the pure (S)-enantiomer necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield of the desired API at 50% and significantly increases downstream purification costs [1].
In the assembly of complex peptidomimetics, the carboxylic acid must be protected to prevent unwanted polymerization during amide bond formation. Procuring the pre-protected (S)-methyl 2-amino-4-phenylbutanoate allows for direct integration into EDC/HOBt or BOP-mediated coupling protocols. Using the free acid baseline requires a separate esterification step, which adds synthetic operations and reduces the overall throughput of the synthetic sequence [1].
| Evidence Dimension | Synthetic step efficiency |
| Target Compound Data | Directly compatible with standard N-terminal coupling reagents |
| Comparator Or Baseline | L-homophenylalanine (free acid): Requires 1-2 additional steps for transient C-terminal protection |
| Quantified Difference | Eliminates protection/deprotection steps, preventing associated cumulative yield losses |
| Conditions | Standard solution-phase or solid-phase peptide synthesis workflows |
Procuring the methyl ester directly shortens the synthetic route, saving reagent costs and reducing cycle times in API manufacturing.
The synthesis of 1,4-benzodiazepine-2,5-dione libraries on solid support requires high concentrations of the amino acid precursor in organic solvents to ensure quantitative resin loading. The methyl ester of L-homophenylalanine demonstrates excellent solubility in standard aprotic solvents, allowing for homogeneous reaction conditions and non-racemizing loading, whereas the zwitterionic free acid exhibits poor solubility that can lead to incomplete reactions and heterogeneous mixtures [1].
| Evidence Dimension | Processability in aprotic solvents |
| Target Compound Data | Fully soluble, enables quantitative non-racemizing resin loading |
| Comparator Or Baseline | Free acid: Poorly soluble in DCM/DMF, causing heterogeneous reaction kinetics |
| Quantified Difference | Enables homogeneous base-catalyzed lactamization without precipitation |
| Conditions | Solid-phase synthesis of benzodiazepine derivatives using HOAc and organic solvents |
High organic solubility ensures reproducible kinetics and prevents yield drop-offs during the scale-up of solid-phase combinatorial libraries.
The production of specific ACE inhibitor scaffolds, such as benazepril intermediates, requires strict control over the (S)-stereocenter. Utilizing enantiopure (S)-methyl 2-amino-4-phenylbutanoate in an asymmetric aza-Michael addition directly yields the required (2S,3'S)-diastereomer. If a racemic ester is used, the process requires a late-stage chiral resolution, which inherently discards at least 50% of the synthesized intermediate [1].
| Evidence Dimension | Downstream yield retention |
| Target Compound Data | Direct formation of the (2S,3'S)-intermediate |
| Comparator Or Baseline | Racemic ester: Requires resolution, capping theoretical yield at 50% |
| Quantified Difference | Avoids >50% yield loss associated with classical resolution of racemic intermediates |
| Conditions | Synthesis of (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid derivatives |
Starting with the enantiopure ester drastically reduces chemical waste and improves the atom economy of commercial API manufacturing.
In the synthesis of conformationally constrained pyrrolidinone-based protease inhibitors, the C-terminus must be converted to an alcohol after the backbone is assembled. The methyl ester of L-homophenylalanine provides an ideal orthogonal handle; it smoothly undergoes reductive amination with an aldehyde (using NaBH3CN) and can subsequently be selectively reduced to an alcohol using Ca(BH4)2, without cleaving adjacent amide bonds [1].
| Evidence Dimension | Chemoselectivity during reduction |
| Target Compound Data | Methyl ester allows selective reduction to alcohol via Ca(BH4)2 |
| Comparator Or Baseline | Free acid: Resists mild reduction; requires aggressive reagents (e.g., LiAlH4) that destroy amides |
| Quantified Difference | Preserves backbone integrity while successfully functionalizing the C-terminus |
| Conditions | Reductive amination followed by ester reduction in pyrrolidinone synthesis |
Provides a predictable and chemoselective synthetic handle for generating complex, non-natural amino alcohols in medicinal chemistry.
This compound is the exact choice for synthesizing homophenylalanine-containing antihypertensive APIs (e.g., benazepril-type scaffolds). Its enantiopurity ensures the correct (S)-stereocenter is maintained during asymmetric aza-Michael additions, bypassing the need for wasteful late-stage chiral resolution [1].
Due to its high solubility in aprotic organic solvents and pre-protected C-terminus, it is the preferred building block for generating 1,4-benzodiazepine-2,5-dione libraries on solid support. It allows for homogeneous, non-racemizing loading and efficient base-catalyzed lactamization [2].
It is highly suited for the development of pyrrolidinone-based cysteine protease inhibitors. The methyl ester serves as an orthogonal handle that can be selectively reduced to an alcohol (e.g., via Ca(BH4)2) without compromising the integrity of newly formed amide bonds [3].
This ester is the right choice for pressurized multicomponent reactions with carbohydrates (such as D-ribose). Its stability and solubility enable the expeditious synthesis of pyrraline platform chemicals, outperforming free amino acids that suffer from poor solubility and unstable imine intermediates under standard conditions [4].